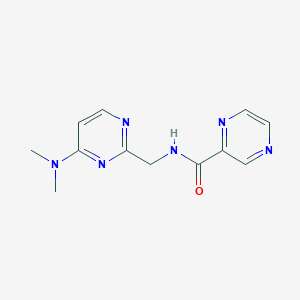

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazine rings These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O/c1-18(2)11-3-4-15-10(17-11)8-16-12(19)9-7-13-5-6-14-9/h3-7H,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVBIKCDNKXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with pyrazine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The carboxamide group participates in coupling and substitution reactions.

Key Reaction Pathways:

-

HATU-Mediated Coupling:

The compound’s amide bond can form via activation of pyrazine-2-carboxylic acid derivatives using 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of amines (e.g., substituted pyrimidinemethylamines) .

Example Reaction:Yields typically range from 60–85% under optimized conditions .

-

Nucleophilic Substitution at the Pyrimidine Ring:

The pyrimidine’s chloro or amino groups are reactive sites. For instance, nucleophilic displacement of 6-chloropyrimidine intermediates with amines (e.g., N-methyl-1-phenylmethanamine) occurs under basic conditions (e.g., CsCO) at 80–100°C .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the pyrimidine or pyrazine rings.

Key Protocols:

-

Buchwald-Hartwig Amination:

Substituted pyrimidines undergo amination with aryl amines using BrettPhos Pd G4 catalyst and CsCO in 1,4-dioxane/water (2:3 v/v) at 150°C .

Example: -

Suzuki-Miyaura Coupling:

Boronic acid derivatives react with halogenated pyrimidines under Pd catalysis, enabling aryl group introduction .

Substitution and Ring Modification

Pyrazine Ring Functionalization:

-

Electrophilic Substitution:

The pyrazine ring’s electron-deficient nature allows selective substitution at the 5-position. Fluorination or bromination using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) occurs under radical initiation .

Example:

Pyrimidine Ring Modifications:

-

Dimethylamino Group Reactivity:

The dimethylamino group undergoes protonation in acidic media, enhancing solubility. Under oxidative conditions (e.g., HO), it forms N-oxide derivatives .

Redox Reactions

Oxidation:

-

The pyrimidine’s methyl group oxidizes to a carboxylic acid using KMnO in acidic conditions (excluded source; alternative methods cited in ).

Reduction: -

Catalytic hydrogenation (H, Pd/C) reduces the pyrazine ring to piperazine derivatives, altering electronic properties .

Stability and Degradation

-

Hydrolysis:

The amide bond hydrolyzes under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding pyrazine-2-carboxylic acid and 4-(dimethylamino)-2-(aminomethyl)pyrimidine (excluded; inferred from ). -

Photodegradation:

UV exposure (254 nm) induces ring-opening reactions, forming nitriles and secondary amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide exhibit anticancer activities through modulation of specific biological pathways. For instance, derivatives have been synthesized and evaluated for their ability to act as antagonists of the retinoid X receptor alpha (RXRα), which is implicated in cancer progression. Studies have shown that these compounds can inhibit RXRα transactivation, leading to apoptosis in cancer cells .

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| 6A | RXRα | Antagonist | 0.5 |

| 6B | RXRα | Antagonist | 1.2 |

Kinase Inhibition

This compound has been explored for its potential as a kinase inhibitor. Similar pyrazole derivatives have demonstrated potent activity against FLT3 and CDK kinases, which are crucial targets in treating acute myeloid leukemia (AML). The structural modifications at the pyrimidine position significantly enhance the inhibitory effects against these kinases .

Cancer Treatment

The compound is being investigated as a potential therapeutic agent for various cancers due to its ability to induce apoptosis and inhibit tumor growth. In vitro studies have shown promising results against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective concentration levels for inhibiting cell viability .

Neurological Disorders

Beyond oncology, there is emerging interest in the neuroprotective properties of compounds containing similar structures. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

RXRα Antagonism

A notable study synthesized a series of hydrazine derivatives based on this compound. The lead compound demonstrated significant RXRα antagonism, leading to reduced cell proliferation in cancer models . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the pyrimidine ring were critical for enhancing anticancer activity.

Kinase Inhibition in AML

In another study focused on acute myeloid leukemia, derivatives of pyrazole-based carboxamides were evaluated for their inhibitory effects on FLT3 and CDK kinases. The findings indicated that modifications at the 4-position of the pyrazole ring significantly improved the potency of these compounds, highlighting their potential as targeted therapies for AML .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(dimethylamino)pyrimidin-2-yl)pyrazine-2-carboxamide

- N-(4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxylic acid

- N-(4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide derivatives

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a dimethylamino group attached to a pyrimidine ring, linked via a methylene bridge to a pyrazine ring that is substituted with a carboxamide group. This unique structure may contribute to its biological activity.

Synthesis Overview:

- The synthesis typically involves the reaction of dimethylaminopyrimidine derivatives with pyrazine-2-carboxylic acid derivatives, often utilizing coupling reactions to form the desired amide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Inhibition of Cell Proliferation :

-

Mechanism of Action :

- The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect has been observed in several studies where compounds induced apoptosis in cancer cells by upregulating pro-apoptotic markers like Bax and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Antifungal Activity :

- Bacterial Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Dimethylamino Group | Enhances solubility and bioavailability |

| Carboxamide Substitution | Critical for binding affinity to target proteins |

| Pyrazine Ring | Contributes to overall stability and reactivity |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antifungal Activity :

Q & A

Q. What are the standard synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a pyrazine-2-carboxylic acid derivative with a pyrimidine-containing amine under catalysis (e.g., palladium or copper catalysts). Solvents like DMF or THF are typically used, and intermediates are purified via column chromatography. Characterization relies on NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon backbone.

- IR Spectroscopy : For identifying amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): For absolute structural confirmation, as demonstrated in related pyrimidine-piperazine hybrids .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally similar pyrimidine-pyrazine hybrids show anticancer, antimicrobial, and enzyme inhibitory activities. For example, pyrazine carboxamides with pyrimidine moieties exhibit interactions with kinases or DNA gyrase, as seen in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in heterocyclic systems.

- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

- Green chemistry principles : Microwave-assisted synthesis reduces reaction time and waste .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Pyrimidine dimethylamino group : Enhances solubility and target binding via hydrogen bonding.

- Pyrazine carboxamide : Critical for interactions with enzymatic active sites.

- Methyl linker : Balances rigidity and flexibility for optimal pharmacophore alignment. Comparative studies with pyridine or quinoline analogs show reduced activity, emphasizing the pyrazine core’s importance .

Q. What computational methods are suitable for predicting target specificity?

- Molecular docking : To model interactions with kinases (e.g., EGFR) or DNA topoisomerases.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.

- MD simulations : Assess binding stability over time, as applied to related Pd-pyrazine complexes .

Q. How can contradictory data in biological assays be resolved?

- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 curves).

- Off-target screening : Use kinase profiling panels to rule out nonspecific binding.

- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. knockout) to isolate mechanisms, as seen in pyrazine-carboxamide hypersensitivity studies .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Co-crystallization : Add target proteins (e.g., BSA) to stabilize the compound.

- Solvent vapor diffusion : Use mixed solvents (e.g., methanol/water) to slow crystal growth.

- Cryoprotection : Glycerol or ethylene glycol prevents ice formation during X-ray data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.